(2Z)-Afatinib-d6 is a deuterated form of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) and has shown effectiveness against tumors with specific mutations in the EGFR gene. The deuteration of Afatinib enhances its stability and allows for more precise pharmacokinetic studies.
Afatinib was originally developed by Boehringer Ingelheim and is marketed under the brand name Gilotrif. The deuterated variant, (2Z)-Afatinib-d6, is synthesized for research purposes and is utilized in various studies to investigate drug metabolism and efficacy.
The synthesis of (2Z)-Afatinib-d6 typically involves several steps, including:
The molecular formula for (2Z)-Afatinib-d6 is C24H25D6N3O4S. The structure features a quinazoline core with various functional groups that contribute to its activity as an EGFR inhibitor.
(2Z)-Afatinib-d6 undergoes several chemical reactions during its synthesis:
The reaction conditions are carefully monitored, including temperature and solvent choice, to optimize yield and minimize by-products. For example, reactions are often conducted at temperatures ranging from 30°C to 80°C depending on the specific step .
(2Z)-Afatinib-d6 functions by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Studies have shown that Afatinib effectively blocks both wild-type EGFR and various mutant forms associated with resistance to other EGFR inhibitors . Its mechanism leads to reduced tumor growth in NSCLC models.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during formulation development .
(2Z)-Afatinib-d6 is primarily used in pharmacokinetic studies to understand drug metabolism and disposition in biological systems. Its isotopic labeling allows researchers to trace metabolic pathways without interference from non-deuterated forms of Afatinib.
Additionally, it serves as a valuable tool in preclinical studies aimed at developing new therapeutic strategies against EGFR-driven cancers. Its use in combination therapies is also being explored to enhance efficacy against resistant cancer strains .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: